3'-Sulfogalactosylceramide
Overview
Description
3’-Sulfogalactosylceramide, also known as sulfatide, is a major component of the myelin sheath in the central and peripheral nervous system . It is characterized by a ceramide backbone and a sulfated galactose moiety .
Synthesis Analysis
The synthesis of 3’-Sulfogalactosylceramide involves two sequential steps. The first step is the addition of galactose from UDP-galactose (UDP-Gal) to ceramide, catalyzed by the UDP-galactose:ceramide galactosyltransferase. The second step is the subsequent addition of the sulfate group by the enzyme 3′-phosphoadenosine-5′-phosphosulfate:cerebroside .Molecular Structure Analysis
3’-Sulfogalactosylceramide has a molecular formula of C48H93NO11S. It contains a total of 154 bonds, including 61 non-H bonds, 4 multiple bonds, 43 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 sulfuric (thio-/dithio-) acid .Chemical Reactions Analysis
Sulfatide plays critical roles in the correct structure and function of myelin membrane. These roles are mediated by a specific function of sulfatide in the lateral organization of myelin membrane, thus affecting the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath .Physical And Chemical Properties Analysis
3’-Sulfogalactosylceramide has a density of 1.1±0.1 g/cm3, a molar refractivity of 247.5±0.4 cm3, and a molar volume of 813.2±5.0 cm3. It has 12 H bond acceptors, 6 H bond donors, and 43 freely rotating bonds .Scientific Research Applications
Neurological Function and Myelin Sheath Integrity
3’-Sulfogalactosylceramide: is a major component of the myelin sheath in both the central and peripheral nervous systems. It plays a crucial role in the differentiation of myelinating cells, the formation of paranodal junctions, and the maintenance of myelin . Research has shown that mice deficient in the sulfatide-synthesizing enzyme, cerebroside sulfotransferase, provide new insights into the role of sulfatide in these processes .
Role in Nervous System Diseases
Alterations in the metabolism of 3’-Sulfogalactosylceramide have been linked to several diseases, including multiple sclerosis and Alzheimer’s disease. It is believed that sulfatide might not only be a critical player in the pathogenesis of these diseases but also a potentially promising therapeutic target .
Lateral Organization of Myelin Membrane
Studies suggest that 3’-Sulfogalactosylceramide affects the sorting, lateral assembly, and membrane dynamics of specific myelin proteins in different substructures of the myelin sheath. This has implications for the correct structure and function of the myelin membrane .
Cognitive Functions
The compound has been implicated in synaptic efficacy, learning, and memory. Mice models deficient in structures related to 3’-Sulfogalactosylceramide have shown alterations in these cognitive functions, highlighting its importance in brain function .
Cellular Signaling
3’-Sulfogalactosylceramide: is involved in cellular signaling processes within the nervous system. Its presence in astrocytes and neurons suggests a broader role beyond myelin sheath formation, potentially influencing neuronal communication and signaling pathways .
Lipid Raft Composition
As part of lipid rafts, 3’-Sulfogalactosylceramide contributes to the organization of these specialized membrane domains. Lipid rafts are known to be crucial for the sorting of cellular components and signaling molecules, which is essential for cell function and intercellular communication .
Metabolic Support to Axon Functions
The myelin sheath, enriched with 3’-Sulfogalactosylceramide , provides metabolic support to axons. This support is vital for the long-term health and functionality of nerve fibers, ensuring efficient transmission of nerve impulses .
Potential Therapeutic Applications
Given its involvement in various neurological functions and diseases, 3’-Sulfogalactosylceramide is being explored for its therapeutic potential. Modulating its levels or mimicking its activity could lead to new treatments for demyelinating diseases and other neurological disorders .
Mechanism of Action
Target of Action
3’-Sulfogalactosylceramide, also known as sulfatide, is highly enriched in myelin in the central and peripheral nervous system . It primarily targets myelin-forming cells , such as oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system . These cells play a crucial role in the formation and maintenance of the myelin sheath, a multilamellar extension of the plasma membranes that wraps around axons, acting as an insulator and facilitating the transmission of nerve impulses .
Mode of Action
Sulfatide plays critical roles in the correct structure and function of the myelin membrane . It is involved in the lateral organization of the myelin membrane, affecting the sorting, lateral assembly, membrane dynamics, and the function of specific myelin proteins in different substructures of the myelin sheath . It has also been found to bind to the mesencephalic astrocyte-derived neurotrophic factor (MANF), promoting cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Biochemical Pathways
Sulfatide is a direct metabolic precursor of galactosylceramide in the biosynthetic pathway . Alterations in sulfatide metabolism can lead to changes in the organization of the myelin membrane, which can have significant consequences for myelin diseases . Sulfatide is also involved in the regulation of the endoplasmic reticulum (ER) stress response, supporting sulfatide as a lipid mediator of MANF’s cytoprotection .
Pharmacokinetics
It is known that sulfatide is a major component of the myelin sheath and is highly enriched in the central and peripheral nervous system .
Result of Action
The action of sulfatide results in the correct structure and function of the myelin membrane . It plays a critical role in the differentiation of myelinating cells, the formation of the paranodal junction, and myelin maintenance . Alterations in sulfatide levels have been observed in several diseases, including multiple sclerosis and Alzheimer’s disease, suggesting that sulfatide might be involved in the pathogenesis of these diseases .
Action Environment
The action of sulfatide is influenced by the environment within the nervous system. For example, severe hypoxia, as frequently occurs in ischemic and neoplastic disorders, can cause cellular ER stress response . The presence of sulfatide in the serum and outer-cell membrane leaflets can promote cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZTWJVOWHKJM-CIAPRIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110847 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Sulfogalactosylceramide | |
CAS RN |
151122-71-3 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151122-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfatide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151122713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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